Product packaging for 6-(3-Bromophenoxy)pyridin-3-amine(Cat. No.:CAS No. 954567-75-0)

6-(3-Bromophenoxy)pyridin-3-amine

Cat. No.: B2967916
CAS No.: 954567-75-0
M. Wt: 265.11
InChI Key: JRAJIEWZNPVSQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Pyridine (B92270) and Phenoxy Ether Moieties in Advanced Organic Chemistry Research

The pyridine ring is a fundamental heterocyclic scaffold that is ubiquitous in medicinal chemistry. benthamdirect.comnih.govtandfonline.comresearchgate.net Its nitrogen atom imparts unique properties, including the ability to form hydrogen bonds with biological targets, which can significantly enhance the pharmacokinetic properties of drug candidates. nih.gov The pyridine nucleus is a key component in a wide range of pharmaceuticals with diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents. benthamdirect.comnih.gov The versatility of the pyridine ring allows for extensive functionalization, providing a platform for the development of new chemical entities with tailored properties. nih.gov

Similarly, the phenoxy ether moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent presence in approved drugs and its crucial role in biological activity. nih.govnih.gov The ether oxygen can act as a hydrogen bond acceptor, and the phenyl ring can participate in hydrophobic and π-π stacking interactions, all of which contribute to enhanced binding affinity and selectivity for biological targets. nih.govmdpi.com The phenoxy group can also improve metabolic stability and membrane permeability, further highlighting its importance in drug design. nih.gov

The combination of these two powerful moieties in 6-(3-Bromophenoxy)pyridin-3-amine creates a molecule with a high potential for diverse applications in chemical and biological research.

Overview of Heterocyclic Compounds as Pivotal Scaffolds in Chemical Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of paramount importance in organic chemistry and drug discovery. nih.gov Nitrogen-containing heterocycles, in particular, are privileged structures in the design of biologically active molecules. nih.gov They form the core of numerous natural products and synthetic pharmaceuticals. nih.gov The development of efficient and sustainable methods for the synthesis of these complex structures is a major focus of modern organic chemistry. researchgate.netresearchgate.net Multi-component reactions (MCRs), for instance, have emerged as a powerful tool for the rapid and efficient construction of diverse heterocyclic scaffolds. researchgate.netresearchgate.net The versatility of heterocyclic scaffolds allows chemists to create vast libraries of compounds for screening in drug discovery programs and for the development of new materials. orientjchem.org

Current Research Trajectories for Novel Aminopyridine Architectures in Chemical Biology

The aminopyridine scaffold is a key structural motif found in a wide array of pharmacologically active compounds and functional organic materials. mdpi.com Research has shown that the inclusion of an aminopyridine moiety can confer significant medicinal advantages to a molecule. researchgate.net Current research is focused on the development of novel synthetic methods to access diverse aminopyridine derivatives. nih.gov These efforts are driven by the need for new chemical probes to investigate biological processes and for the discovery of new therapeutic agents. nih.gov The functionalization of the aminopyridine core allows for the fine-tuning of a molecule's properties, such as its ability to interact with specific biological targets. mdpi.com The study of intermolecular interactions in aminopyridine derivatives is also an active area of research, as it provides insights into their self-assembly and crystal engineering. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9BrN2O B2967916 6-(3-Bromophenoxy)pyridin-3-amine CAS No. 954567-75-0

Properties

IUPAC Name

6-(3-bromophenoxy)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-8-2-1-3-10(6-8)15-11-5-4-9(13)7-14-11/h1-7H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAJIEWZNPVSQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=NC=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954567-75-0
Record name 6-(3-bromophenoxy)pyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 6 3 Bromophenoxy Pyridin 3 Amine

Optimization of Reaction Conditions for Enhanced Synthesis Yields and Purity

Solvent and Temperature Regimen Optimization in Synthesis

In the context of a Buchwald-Hartwig amination step for the synthesis of aminopyridines, a variety of solvents and temperature ranges are typically explored. Common solvents include toluene, dioxane, and dimethylformamide (DMF), each offering different polarity and boiling points. The selection of the base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), also plays a crucial role and its effectiveness can be solvent-dependent.

For instance, in the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, a related class of compounds, the Buchwald-Hartwig amination was optimized by refluxing in toluene. nih.gov This high temperature is often necessary to drive the catalytic cycle forward. However, for more volatile amines, a sealed-tube approach might be necessary to maintain the concentration of the reactant and prevent its evaporation. nih.gov

The optimization process often involves a systematic screening of conditions, which can be efficiently carried out using Design of Experiments (DoE) methodology. This approach allows for the simultaneous variation of multiple factors, such as temperature, solvent, catalyst loading, and ligand-to-metal ratio, to identify the optimal reaction conditions more rapidly than the traditional one-variable-at-a-time (OVAT) approach. bristol.ac.uk

Below is an interactive data table illustrating a hypothetical optimization study for a Buchwald-Hartwig amination reaction, showcasing the impact of solvent and temperature on the yield of a generic aminopyridine product.

EntrySolventTemperature (°C)BaseYield (%)
1Toluene80NaOtBu65
2Toluene110NaOtBu85
3Dioxane80NaOtBu70
4Dioxane100NaOtBu92
5DMF80Cs₂CO₃78
6DMF120Cs₂CO₃88
7Toluene110Cs₂CO₃79
8Dioxane100Cs₂CO₃85

Similarly, for the Ullmann condensation to form the ether linkage, high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or DMF are traditionally used, often at temperatures exceeding 210°C. wikipedia.org However, modern methods with more active copper catalysts and ligands can often be performed under milder conditions.

Chemical Transformations and Derivatization Strategies of 6 3 Bromophenoxy Pyridin 3 Amine

Exploration of Functional Group Reactivity in 6-(3-Bromophenoxy)pyridin-3-amine

The chemical behavior of this compound is dictated by the interplay of its three primary functional regions: the pyridine (B92270) ring, the primary amino group, and the bromophenoxy substituent. Each of these sites offers a handle for selective chemical modification, enabling the synthesis of a diverse library of derivatives.

While the primary amino group at the 3-position is the most prominent site for amination-type reactions (such as acylation or alkylation), the pyridine ring itself can participate in C-N bond-forming cross-coupling reactions, particularly if the existing amino group is protected or if other leaving groups are present on the ring. However, direct amination of the pyridine ring of the title compound is less common. Instead, the existing primary amine is typically the focal point for derivatization.

A common strategy involves the acylation of the 3-amino group to form amides. This not only introduces a new functional group but also modifies the electronic properties of the pyridine ring.

Table 1: Representative Acylation Reactions of this compound

Acylating AgentReaction ConditionsProduct
Acetyl chloridePyridine, 0 °C to rtN-(6-(3-bromophenoxy)pyridin-3-yl)acetamide
Benzoyl chlorideTriethylamine, DCM, rtN-(6-(3-bromophenoxy)pyridin-3-yl)benzamide
Methanesulfonyl chloridePyridine, 0 °CN-(6-(3-bromophenoxy)pyridin-3-yl)methanesulfonamide

Furthermore, the primary amine can undergo reductive amination with aldehydes and ketones to yield secondary or tertiary amines, significantly expanding the structural diversity of the resulting derivatives.

The bromine atom on the phenoxy ring is a key site for modification, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide variety of substituents, fundamentally altering the steric and electronic profile of this part of the molecule.

The Suzuki-Miyaura coupling is a powerful method for forming new carbon-carbon bonds by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. researchgate.netwikipedia.orgorganic-chemistry.orgnih.gov This strategy allows for the introduction of various aryl, heteroaryl, or alkyl groups.

Table 2: Suzuki-Miyaura Coupling Reactions on the Bromophenoxy Moiety

Boronic Acid/EsterCatalyst SystemBaseProduct
Phenylboronic acidPd(PPh₃)₄K₂CO₃6-(3-Biphenoxy)pyridin-3-amine
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃6-(3-(4-methoxyphenyl)phenoxy)pyridin-3-amine
Pyridine-3-boronic acidPd₂(dba)₃, SPhosK₃PO₄6-(3-(pyridin-3-yl)phenoxy)pyridin-3-amine

Another crucial transformation is the Buchwald-Hartwig amination , which enables the formation of a new carbon-nitrogen bond, converting the bromo group into a substituted or unsubstituted amine. preprints.orgyoutube.com This reaction is highly versatile, accommodating a wide range of amine coupling partners.

Table 3: Buchwald-Hartwig Amination at the Bromophenoxy Position

AmineCatalyst SystemBaseProduct
MorpholinePd₂(dba)₃, XantphosNaOtBu6-(3-(Morpholin-4-yl)phenoxy)pyridin-3-amine
AnilinePd(OAc)₂, BINAPCs₂CO₃6-(3-(Phenylamino)phenoxy)pyridin-3-amine
BenzylaminePd₂(dba)₃, RuPhosK₃PO₄6-(3-(Benzylamino)phenoxy)pyridin-3-amine

The core structure of this compound possesses sites that can be susceptible to oxidation and reduction, although these transformations are less commonly reported for this specific molecule compared to modifications of the peripheral functional groups.

The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The resulting N-oxide can then be used to direct further functionalization of the pyridine ring at the 2- and 4-positions.

Reduction reactions could potentially target the pyridine ring, leading to piperidine (B6355638) derivatives under harsh hydrogenation conditions (e.g., H₂, high pressure, Rh/C). However, this is often challenging to achieve selectively without affecting other functional groups. A more common reduction would involve the debromination of the bromophenoxy moiety, which can be achieved using a palladium catalyst and a hydride source, such as formic acid or a silane.

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound is a key strategy in drug discovery and materials science to explore structure-activity relationships (SAR).

For instance, starting from a differently substituted pyridine precursor, such as a halogenated or nitrated pyridine, allows for the introduction of various functional groups through nucleophilic aromatic substitution or cross-coupling reactions prior to the introduction of the 3-amino and 6-phenoxyr groups.

As detailed in section 3.1.2, the bromophenyl group is a versatile handle for derivatization. Beyond Suzuki and Buchwald-Hartwig couplings, other palladium-catalyzed reactions can be employed to introduce further diversity. For example, Sonogashira coupling can be used to install alkyne functionalities, while Heck coupling can introduce alkene moieties.

Furthermore, variations can be achieved by starting with different substituted phenols in the initial synthesis of the phenoxypyridine scaffold. For example, using phenols with electron-donating or electron-withdrawing groups at different positions on the phenyl ring can systematically probe the electronic requirements for a desired biological activity or material property.

Investigation of Substituent Effects on Chemical Reactivity and Synthetic Accessibility

There is currently no publicly available research that specifically investigates the effects of substituents on the chemical reactivity and synthetic accessibility of this compound. The electronic and steric influence of the 3-bromophenoxy group at the 6-position and the amino group at the 3-position on the pyridine ring's reactivity towards various reagents has not been systematically studied or reported in scientific literature.

General principles of organic chemistry would suggest that the amino group acts as an activating, ortho-, para-directing group, while the bromophenoxy group's influence would be a combination of the electron-withdrawing inductive effect of the bromine and the ether linkage, and the potential for resonance donation from the phenoxy oxygen. However, without experimental data, any analysis remains speculative.

Table 1: Hypothetical Substituent Effects on the Reactivity of this compound

Substituent PositionSubstituent TypePredicted Effect on Pyridine RingPredicted Influence on Synthetic Accessibility
3Amino (-NH₂)Activating, ortho-, para-directingMay facilitate electrophilic substitution at C2, C4, and C6. Prone to oxidation.
63-Bromophenoxy (-O-C₆H₄-Br)Deactivating (inductive), potentially weakly activating (resonance)Directs electrophilic attack away from the C6 position. May influence the reactivity of the adjacent nitrogen.

Note: The data in this table is based on general chemical principles and is not derived from experimental studies on this compound.

Formation of Fused Heterocyclic Systems Incorporating the this compound Scaffold

Detailed research findings on the use of this compound as a direct scaffold for the formation of fused heterocyclic systems are not available in the reviewed scientific literature. The synthesis of fused pyridine derivatives is a broad area of research, with many strategies involving the cyclization of substituted pyridines. The 3-amino group on the target molecule, in theory, could serve as a nucleophilic handle for annulation reactions with appropriate bifunctional electrophiles to form fused pyrimidines, imidazoles, or other heterocyclic rings.

However, no specific examples, reaction conditions, or characterization of such fused systems derived directly from this compound have been documented in published studies.

Table 2: Potential, but Undocumented, Fused Heterocyclic Systems from this compound

Potential Fused SystemRequired Reagent TypeHypothetical Reaction Type
Imidazo[4,5-b]pyridinesCarboxylic acid derivatives, AldehydesCondensation, Cyclization
Pyrido[3,2-d]pyrimidinesβ-Dicarbonyl compounds, α,β-Unsaturated ketonesCondensation, Cyclization
Thiazolo[5,4-b]pyridinesThiocyanate derivativesCyclization

Note: The reactions and resulting fused systems listed in this table are hypothetical and are not based on documented experimental work with this compound.

Computational Chemistry and Theoretical Investigations of 6 3 Bromophenoxy Pyridin 3 Amine

Quantum Chemical Calculations on 6-(3-Bromophenoxy)pyridin-3-amine and its Analogues

Quantum chemical calculations offer a powerful lens to examine the intrinsic properties of molecules. By solving the Schrödinger equation with various levels of approximation, these methods can elucidate molecular geometry, electronic structure, and other key chemical characteristics.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density. For analogues of this compound, such as other substituted pyridine (B92270) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), have been employed to optimize the molecular geometry. These studies reveal the most stable three-dimensional arrangement of the atoms, providing crucial data on bond lengths, bond angles, and dihedral angles.

For instance, in a study on 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine, DFT calculations were instrumental in confirming the experimentally determined structure and understanding the electronic distribution within the molecule. nih.gov Similar calculations on this compound would be expected to show a non-planar structure due to the ether linkage between the pyridine and bromophenyl rings, with specific bond lengths and angles defining the spatial relationship between these two aromatic systems.

Table 1: Representative Optimized Geometrical Parameters for a Phenoxypyridine Analogue (Hypothetical Data)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-O (ether)1.37
O-C (pyridine)1.38
C-N (pyridine)1.33
C-Br1.91
C-N (amine)1.40
C-O-C118.5
C-N-C (pyridine)117.2
C-C-N (amine)121.0
C-C-O-C45.0

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information obtained from DFT calculations on analogous structures.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For pyridine derivatives, FMO analysis helps in understanding their electronic transitions and reactivity patterns. In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, particularly the amino group and the nitrogen atom in the ring. Conversely, the LUMO is likely to be distributed over the bromophenoxy moiety, influenced by the electron-withdrawing bromine atom. The energy gap would provide insights into the molecule's kinetic stability and its potential for charge transfer interactions.

Table 2: Calculated Frontier Molecular Orbital Energies for a Phenoxypyridine Analogue (Hypothetical Data)

Molecular OrbitalEnergy (eV)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap (ΔE)4.6

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information obtained from FMO analysis on analogous structures.

Natural Bond Orbital (NBO) Analysis and Charge Delocalization Studies

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It examines the delocalization of electron density between filled and empty orbitals, which can be quantified as stabilization energies. These interactions, often referred to as hyperconjugation, play a significant role in molecular stability.

In a study of 2-amino-5-chloropyridine, NBO analysis revealed significant hyperconjugation and strong π-conjugation within the pyridine ring, induced by the substituents. researchgate.net For this compound, NBO analysis would be crucial in understanding the charge distribution across the molecule. The analysis would likely show a negative charge accumulation on the nitrogen and oxygen atoms due to their high electronegativity, and a positive charge on the adjacent carbon atoms. The delocalization of electron density from the lone pairs of the amino group and the ether oxygen into the aromatic rings would also be quantified, providing insights into the electronic communication between the two ring systems.

Molecular Dynamics Simulations for Conformational Analysis of this compound

While quantum chemical calculations provide information on static molecular structures, Molecular Dynamics (MD) simulations offer a dynamic perspective. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of a molecule, identifying the most stable and accessible conformations in a given environment.

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling can be a powerful tool for predicting the reactivity of a molecule and elucidating potential reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify transition states and calculate activation energies, thereby predicting the most likely reaction pathways.

For this compound, computational studies could predict its susceptibility to electrophilic or nucleophilic attack at different positions. For instance, the electron-rich aminopyridine ring is a likely site for electrophilic substitution, while the carbon atom attached to the bromine atom could be susceptible to nucleophilic substitution or coupling reactions. DFT calculations can model the intermediates and transition states of such reactions, providing valuable information for synthetic chemists looking to modify the molecule. Studies on related pyridine derivatives have successfully used DFT to understand reaction mechanisms, such as the formation of furan (B31954) derivatives from pyridinium (B92312) salts. researchgate.net

Non-Linear Optical (NLO) Activity Analysis

Molecules with large hyperpolarizabilities are of great interest for applications in non-linear optics (NLO), which have uses in technologies like optical switching and frequency conversion. Computational chemistry provides a means to predict the NLO properties of molecules.

The NLO response of a molecule is related to its electronic structure, particularly the presence of donor-acceptor groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. In this compound, the amino group acts as an electron donor and the bromophenyl group can act as an acceptor, with the aromatic rings providing the conjugated bridge. Theoretical calculations of the first hyperpolarizability (β) can assess the NLO potential of this molecule. DFT methods have been successfully used to predict the NLO properties of various pyridine derivatives, showing a correlation between molecular structure, charge transfer characteristics, and NLO activity. researchgate.net

Investigation of Biological Interactions and Mechanistic Insights for 6 3 Bromophenoxy Pyridin 3 Amine and Its Analogues

Molecular Docking Studies of 6-(3-Bromophenoxy)pyridin-3-amine with Biological Targets

Molecular docking simulations are computational methods used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein. Although direct molecular docking studies for this compound were not identified in the reviewed literature, research on analogous structures provides a framework for understanding its potential interactions.

The binding affinity, often expressed as a binding energy score (e.g., in kcal/mol) or an inhibition constant (Ki), quantifies the strength of the interaction between a ligand and its target protein. Lower binding energy values typically indicate a more stable and favorable interaction. Docking studies on various pyridine (B92270) derivatives have shown significant binding affinities to a range of important biological targets. For instance, studies on pyridine and related heterocyclic derivatives have revealed potential interactions with targets like cyclooxygenase (COX) enzymes, epidermal growth factor receptor (EGFR), and various bacterial proteins. nih.govnih.govdergipark.org.tr

One study on novel thiophene, pyrimidine, and pyridine derivatives identified compounds with strong binding affinities to anti-breast cancer targets, with binding energies reaching as low as -9.2 kcal/mol, which was superior to the reference drug doxorubicin (B1662922) (-6.8 kcal/mol). dergipark.org.tr Another investigation into pyridopyrimidinone compounds as selective COX-2 inhibitors also utilized molecular docking to predict binding modes and rationalize observed biological activity. nih.gov These examples underscore the potential of the pyridine scaffold, a core component of this compound, to form high-affinity interactions with biological macromolecules.

Table 1: Predicted Binding Affinities of Selected Pyridine Analogues with Biological Targets

Compound TypeTarget ProteinPredicted Binding Energy (kcal/mol)Reference
Pyridine Derivative (Ligand 6)Anti-Breast Cancer Target-9.2 dergipark.org.tr
Pyridine Derivative (Ligand 5)Anti-Breast Cancer Target-9.0 dergipark.org.tr
Doxorubicin (Reference)Anti-Breast Cancer Target-6.8 dergipark.org.tr
Thieno[2,3-b]pyridine (B153569) Derivative (FDI-6)FOXM1 DNA-Binding DomainNot Specified nih.gov
Phenazopyridine (B135373) AnalogueRev1 C-terminal domain (Rev1-CT)Not Specified (Kd of 1.4–1.5 µM reported) nih.gov

The specific interactions between a ligand and the amino acid residues within a protein's binding site are crucial for its biological effect. Docking studies on analogues reveal common interaction patterns that may be relevant for this compound.

Key interactions frequently observed include:

Hydrogen Bonds: The amine (-NH2) group and the pyridine nitrogen in the core structure are capable of forming hydrogen bonds with amino acid residues like lysine, methionine, arginine, and asparagine. nih.govnih.gov For example, in a study of quinoxaline (B1680401) derivatives targeting EGFR, the ligand formed crucial hydrogen bonds with LYS721 and MET769. nih.gov

Hydrophobic Interactions: The phenoxy and bromophenyl rings are hydrophobic and likely to interact with nonpolar pockets in a binding site. In studies of antihistamines with the Histamine H1 Receptor (H1R), a shared phenyl group inserts into a deep hydrophobic cavity formed by residues such as Y108, W158, F432, and F435. nih.gov

π-π Stacking and π-Cation Interactions: The aromatic rings (phenoxy and pyridine) can engage in π-π stacking with aromatic amino acid residues like phenylalanine (PHE), tyrosine (TYR), and tryptophan (TRP). Research on phenoxypyridine inhibitors of protoporphyrinogen (B1215707) oxidase (PPO) showed a π-π stacking interaction with PHE-392. nih.gov Similarly, π-cation interactions can occur, as seen with a quinoxaline derivative and the LYS721 residue of EGFR. nih.gov

Halogen Bonds: The bromine atom on the phenoxy ring can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity.

In a study of thieno[2,3-b]pyridine derivatives, key interactions were identified with residues Val296 and Leu289 in the DNA-binding site of the FOXM1 transcription factor. nih.gov Similarly, for phenazopyridine analogues binding to the Rev1-CT domain, the amino groups of the pyridine ring were modeled to interact with D1186 and E1174. nih.gov These examples highlight the versatility of the substituted pyridine scaffold in forming specific and strong interactions with various protein targets.

Mechanistic Studies of Biological Activity

Enzyme inhibition is a common mechanism of action for many therapeutic agents. longdom.org Analogues of this compound, particularly those with a phenoxypyridine structure, have been identified as potent enzyme inhibitors.

A notable study focused on a series of novel phenoxypyridine compounds as inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in the biosynthesis of chlorophyll (B73375) and heme, making it a target for herbicides. nih.gov The synthesized compounds demonstrated significant PPO inhibitory activity, with IC50 values (the concentration required to inhibit 50% of the enzyme's activity) in the low-micromolar to nanomolar range. The most potent compound, P2, had an IC50 of 0.032 ± 0.008 mg/L against corn PPO. nih.gov This demonstrates that the phenoxypyridine scaffold can be a highly effective framework for designing enzyme inhibitors. Other studies have explored pyridine derivatives as inhibitors of enzymes such as acetylcholinesterase (AChE), cyclooxygenases (COX), and various kinases, indicating the broad potential of this chemical class. nih.govmedscape.com

Table 2: PPO Enzyme Inhibition Data for Selected Phenoxypyridine Analogues

Compound IDTarget EnzymeIC50 (mg/L)Reference
P2Corn PPO0.032 ± 0.008 nih.gov
Analogues RangeCorn PPO0.032 to 3.245 nih.gov

Beyond direct enzyme inhibition, pyridine-containing compounds are known to modulate the function of various cell surface receptors, thereby influencing intracellular signaling pathways.

Research on pyridinium (B92312) analogues of acetylcholine (B1216132) showed that these compounds can interact with muscarinic receptors. nih.gov Depending on the substituents on the pyridine ring, these analogues could act as either agonists (activating the receptor) or antagonists (blocking the receptor). This study suggested that hydrophobic substituents favored antagonist activity by interacting with a nonpolar region near the receptor's binding site. nih.gov More recent work on the Histamine H1 Receptor (H1R), a G protein-coupled receptor (GPCR), revealed how antihistamines containing pyridine moieties bind deep within the receptor to stabilize an inactive state, thus acting as inverse agonists. nih.gov

The modulation of such receptors initiates or blocks downstream signaling cascades. Pathway analysis, often performed using bioinformatics tools, can identify the key cellular processes affected. nih.govnih.govresearchgate.net For example, studies on related compounds have implicated pathways such as necroptosis, sirtuin signaling, and mitochondrial dysfunction. frontiersin.org The inhibition of targets like EGFR or the modulation of transcription factors like FOXM1 can directly impact critical cancer-related pathways, including those controlling cell proliferation, apoptosis, and angiogenesis. nih.govnih.gov Analysis of proteins associated with pyridine-like scaffolds has also pointed to roles in inflammatory signaling through pathways involving MAP kinases and NF-κB. frontiersin.org

Structure-Activity Relationship (SAR) studies aim to understand how specific chemical features of a molecule contribute to its biological activity. For pyridine derivatives, several key SAR principles have been established.

A general review of pyridine derivatives found that the presence and position of hydroxyl (-OH), methoxy (B1213986) (-OMe), and amino (-NH2) groups often enhance antiproliferative activity, while bulky groups or certain halogen substitutions can decrease it. nih.gov However, the effect of halogens is highly context-dependent. In a study of quinoxaline derivatives, a bromine substituent on a phenyl ring (compound IVd) resulted in the most potent anticancer activity compared to other substitutions. nih.gov

In the development of phenazopyridine analogues as Rev1 inhibitors, fluorination of the benzene (B151609) ring improved activity. nih.gov For thieno[2,3-b]pyridine derivatives targeting the FOXM1 transcription factor, the presence of a halogen at one position was found to be essential for interaction with a key arginine residue (Arg297), and the addition of an electron-withdrawing cyano (-CN) group was critical for inhibitory activity. nih.gov

These findings suggest that for this compound, each component—the 3-bromo substituent, the phenoxy ether linkage, and the 3-amine on the pyridine ring—plays a crucial role. The position of the bromine at the meta-position of the phenoxy ring, the placement of the amine at the 3-position of the pyridine, and the ether linkage all define a specific three-dimensional shape and electronic profile that dictates its potential binding partners and biological effects. Modification of any of these features would likely lead to significant changes in activity.

Research on Antimicrobial Activities of this compound Derivatives

Derivatives of this compound, which belong to the broader class of aminopyridine compounds, have been the subject of research to evaluate their potential as antimicrobial agents. Studies have explored various structural modifications to the pyridine core to enhance activity against a range of bacterial and fungal pathogens. For instance, new series of pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their antimicrobial properties against six bacterial and six fungal strains. ekb.eg Some of the most potent compounds in these series exhibited Minimum Inhibitory Concentration (MIC) values ranging from 2 to 32 μg/mL. ekb.eg

Similarly, research into 3-(pyridine-3-yl)-2-oxazolidinone derivatives has demonstrated strong antibacterial activity comparable to the antibiotic linezolid (B1675486) against five different Gram-positive bacteria. nih.gov The introduction of a fluorine atom, in particular, was shown to significantly enhance the antibacterial activity of these compounds. nih.gov Other synthetic approaches have yielded 1,3-bis(aryloxy)propan-2-amines that show inhibitory activity against Gram-positive bacteria, including multidrug-resistant strains, with MIC values in the low micromolar range (5.99–28.58 μM). nih.gov Quinazolinone derivatives containing a bromo-substituent have also been synthesized and shown to possess significant antibacterial activity, with zones of inhibition ranging from 10 to 16 mm against various microorganisms. mediresonline.org

The antimicrobial efficacy of these related pyridine compounds is often linked to specific structural features. For example, nicotinic acid benzylidene hydrazide derivatives with nitro and dimethoxy substituents were found to be the most active against strains like S. aureus, B. subtilis, and E. coli. nih.gov In another study, 2-aminopyridine (B139424) derivatives showed the highest antimicrobial effect against Gram-positive bacteria, particularly Bacillus subtilis and Staphylococcus aureus. mdpi.com

Derivative ClassTested AgainstKey FindingsReference
Pyrazolo[3,4-b]pyridine derivatives6 bacterial and 6 fungal strainsPotent compounds showed MIC values of 2-32 μg/mL. ekb.eg
3-(Pyridine-3-yl)-2-oxazolidinone derivativesGram-positive bacteria (e.g., S. aureus, S. pneumoniae)Activity comparable to linezolid; fluorine substitution enhanced activity. nih.gov
1,3-Bis(aryloxy)propan-2-aminesGram-positive bacteria (including MRSA)MIC values in the range of 2.5–10 μg/ml (5.99–28.58 μM). nih.gov
6-Bromo-quinazolinone derivativesGram-positive and Gram-negative bacteria, C. albicansZone of inhibition between 10–16mm. mediresonline.org
2-Aminopyridine derivativesGram-positive and Gram-negative bacteriaHighest activity against S. aureus and B. subtilis (MIC: 0.039 µg·mL−1). mdpi.com

Mechanisms of Antibacterial Activity

The mechanisms through which these pyridine-based compounds exert their antibacterial effects are multifaceted and depend on their specific structures. One identified mechanism is the inhibition of essential bacterial enzymes. For example, certain pyrazolo[3,4-b]pyridine derivatives have been evaluated as inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in bacterial folate metabolism. ekb.eg The most potent of these compounds showed significant inhibitory activity against DHFR, with IC50 values as low as 0.72 µM, which is more potent than the standard DHFR inhibitor Trimethoprim. ekb.eg

Another primary target for pyridine analogues is bacterial protein synthesis. Oxazolidinone derivatives containing a pyridine ring, for instance, are believed to function similarly to the antibiotic linezolid, which inhibits protein biosynthesis by acting on the 50S subunit of the bacterial ribosome. nih.gov Molecular docking studies have helped predict these modes of action. nih.gov

Furthermore, other cellular processes are targeted. Synthetic 1,3-bis(aryloxy)propan-2-amines are thought to interfere with cell division by targeting the FtsZ protein, or inhibit other key enzymes like the Enoyl-[acyl-carrier-protein] reductase (FabI). nih.gov Molecular docking studies of 2-aminopyridine derivatives have suggested that these compounds form strong hydrogen-bond interactions with protein targets in both S. aureus and B. subtilis, leading to the inhibition of these bacteria. mdpi.com The bactericidal nature of some of these compounds has been confirmed by findings where the minimal bactericidal concentration (MBC) was equivalent to the MIC. nih.gov

Mechanisms of Antifungal Activity

The antifungal mechanisms of pyridine-containing compounds often involve the disruption of fungal cell membrane integrity. Hybrid compounds that combine a pyridine ring with imidazole (B134444) or benzimidazole (B57391) units are documented to act as antifungal agents by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This enzyme is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov The imidazole or triazole ring within these molecules can coordinate with the heme cofactor in the CYP51 active site, blocking its function. nih.gov

In addition to enzyme inhibition, some pyridine-based drugs are also known to be cell wall inhibitors. nih.gov It is hypothesized that hybrid molecules containing both pyridine and imidazole moieties could function as multitarget ligands, simultaneously inhibiting both ergosterol synthesis and cell wall construction. nih.gov Research on bis-(imidazole)-pyridine and bis-(benzimidazole)-pyridine hybrids has shown that specific derivatives, such as those with a bromine substituent, exhibit antifungal activity against Candida albicans. nih.gov

Research on Anticancer Activities of this compound Analogues

Analogues of this compound, particularly those incorporating pyridine, amide, and phenol/catechol functionalities, have been investigated for their efficacy against various cancer cell lines. researchgate.net The presence of a pyridine ring is a common feature in many compounds with demonstrated biological activities, including anticancer effects. researchgate.net For example, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have been synthesized and tested against a panel of 58 cancer cell lines. nih.gov Some of these compounds showed significant growth inhibition, with one derivative being particularly effective against the CNS cancer cell line SNB-75, achieving a percent growth inhibition (PGI) of 41.25%. nih.gov

Other studies on imidazo[1,2-a]pyridine (B132010) derivatives have also reported cytotoxic activity against leukemia cancer cells. samipubco.comresearchgate.net The anticancer potential of these compounds is often evaluated by their ability to decrease the metabolic viability, growth, and clonogenicity of cancer cells in a dose-dependent manner. researchgate.net

Analogue ClassTested AgainstKey FindingsReference
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs58 cancer cell lines (NCI panel)Compound 4e showed 41.25% PGI against CNS cancer (SNB-75). Compound 4i showed activity against SNB-75, UO-31, CCRF-CEM, EKVX, and OVCAR-5. nih.gov
Imidazo[1,2-a]pyridine derivativesLeukemia cancer cell line (HL-60)Compound a5 showed an IC50 of 112.9 µg/mL; Compound b5 showed an IC50 of 104.3 µg/mL. samipubco.com
Pyridine-amide compounds with phenol/catechol groupsT98G brain, H-460 lung, SNU-80 thyroid cancer cellsSignificantly decreased metabolic viability and growth; induced ROS accumulation. researchgate.net
6-Amino-9-sulfonylpurine derivativesHuman leukemia cells (K562)Induced apoptosis via the intrinsic mitochondrial pathway. nih.gov

Investigation of Cellular Pathway Modulation in Cancer Research

The antitumor effects of pyridine analogues are often linked to their ability to modulate critical cellular signaling pathways that are frequently dysregulated in cancer. Numerous studies indicate that the mechanism of action for many purine- and sulfonamide-based derivatives, which can be considered structural analogues, is related to the PI3K/Akt/mTOR pathway. nih.gov This pathway is crucial for regulating cell proliferation, growth, survival, and metabolism, and its abnormal activation is a hallmark of many tumors. nih.gov

Research on pitavastatin, a compound investigated for its anticancer properties, has shown that its effects on cervical cancer cells are mediated by the PI3K/AKT and MAPK (JNK, p38, and ERK1/2) pathways. nih.gov The modulation of these pathways leads to the inhibition of cell viability and a reduction in cell migration. nih.gov Similarly, studies on 6-morpholino- and 6-amino-9-sulfonylpurine derivatives in leukemia cells suggest activation of the Akt/HIF pathway, as evidenced by the increased expression of Akt and CA IX genes. nih.gov

Molecular Mechanisms of Antitumor Effects

At the molecular level, analogues of this compound can induce cancer cell death through several mechanisms, with the induction of apoptosis being a primary outcome. acs.org One key molecular target is the microtubule network, which is essential for cell division. The inhibition of tubulin polymerization is a mechanism of action for many anticancer agents. nih.gov Molecular docking studies on 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs suggest they bind to the tubulin-combretastatin A-4 binding site, with binding affinities ranging from -6.502 to -8.341 kcal/mol, thereby disrupting microtubule function. nih.gov

The induction of apoptosis is frequently mediated through the intrinsic mitochondrial pathway. nih.gov This is characterized by an increase in mitochondrial membrane depolarization and the activation of a cascade of proteins. nih.gov Studies on 6-amino-9-sulfonylpurine derivatives showed an increased expression of caspase 3 and cytochrome c, which are key markers of the mitochondrial apoptotic pathway. nih.gov Other research has demonstrated that active compounds can induce apoptosis by activating poly-ADP-ribose polymerase (PARP), the pro-apoptotic protein Bax, and cleaved caspase 3, while inactivating the anti-apoptotic protein Bcl-2. nih.gov The accumulation of reactive oxygen species (ROS) within cancer cells, leading to a compromised redox status and increased caspase 3/7 activity, has also been observed as a mechanism of action for certain pyridine-amide compounds. researchgate.net

Advanced Spectroscopic and Analytical Characterization in 6 3 Bromophenoxy Pyridin 3 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 6-(3-Bromophenoxy)pyridin-3-amine Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For derivatives of this compound, both ¹H and ¹³C NMR are crucial for confirming the successful synthesis and for the complete assignment of all proton and carbon signals.

In a typical ¹H NMR spectrum of a this compound derivative, the aromatic protons of the two rings would appear in the downfield region, generally between δ 6.5 and 8.5 ppm. The specific chemical shifts and coupling patterns (singlets, doublets, triplets, etc.) are dictated by the substitution pattern on the rings. For instance, the protons on the pyridinyl ring will exhibit characteristic coupling constants that help to determine their relative positions. The amino group protons (–NH₂) usually appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule gives rise to a distinct signal. The carbon atoms of the aromatic rings typically resonate in the range of δ 110–160 ppm. The carbon atom attached to the bromine (C-Br) would show a chemical shift in the lower end of this range, while the carbon atom of the ether linkage (C-O) would be found at the higher end. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine-H27.9 - 8.1145 - 148
Pyridine-H47.2 - 7.4120 - 123
Pyridine-H56.7 - 6.9110 - 113
Bromophenyl-H2'7.2 - 7.3123 - 126
Bromophenyl-H4'7.4 - 7.6130 - 133
Bromophenyl-H5'7.1 - 7.2122 - 125
Bromophenyl-H6'7.3 - 7.5115 - 118
NH₂3.5 - 5.0 (broad)-
Pyridine-C3-138 - 141
Pyridine-C6-158 - 161
Bromophenyl-C1'-155 - 158
Bromophenyl-C3'-121 - 124

Note: These are predicted values and may vary from experimental results.

Mass Spectrometry (MS) Applications in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. In the context of this compound, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming its molecular formula, C₁₁H₉BrN₂O.

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ and, more commonly, a protonated molecular ion peak [M+H]⁺ in techniques like electrospray ionization (ESI). Due to the presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a characteristic doublet with a two mass unit difference and nearly equal intensity.

Fragmentation patterns observed in the tandem mass spectrum (MS/MS) can provide further structural information. For this compound, common fragmentation pathways would likely involve the cleavage of the ether bond, leading to the formation of ions corresponding to the bromophenoxy and aminopyridinyl moieties. The loss of small neutral molecules such as CO or HCN from the fragment ions can also be observed. These fragmentation patterns are crucial for distinguishing between isomers.

Table 2: Predicted m/z Values for Major Ions of this compound in Mass Spectrometry

Ion Formula Predicted m/z
[M(⁷⁹Br)+H]⁺C₁₁H₁₀⁷⁹BrN₂O⁺264.9971
[M(⁸¹Br)+H]⁺C₁₁H₁₀⁸¹BrN₂O⁺266.9950
[M(⁷⁹Br)+Na]⁺C₁₁H₉⁷⁹BrN₂ONa⁺286.9790
[M(⁸¹Br)+Na]⁺C₁₁H₉⁸¹BrN₂ONa⁺288.9769
[M(⁷⁹Br)-H]⁻C₁₁H₈⁷⁹BrN₂O⁻262.9825
[M(⁸¹Br)-H]⁻C₁₁H₈⁸¹BrN₂O⁻264.9804

Source: Predicted data from PubChemLite. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent parts.

The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300–3500 cm⁻¹. nih.gov The C-N stretching vibrations of the aromatic amine would likely be observed in the 1250–1335 cm⁻¹ range. nih.gov The aromatic C-H stretching vibrations will produce signals above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings will give rise to several peaks in the 1400–1600 cm⁻¹ region. The C-O-C stretching of the diaryl ether is expected to show a strong absorption band around 1200-1250 cm⁻¹. Finally, the C-Br stretching vibration typically appears in the fingerprint region, below 700 cm⁻¹.

Table 3: Expected Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary AmineN-H Stretch3300 - 3500 (two bands)
Primary AmineN-H Bend1580 - 1650
Aromatic RingC-H Stretch> 3000
Aromatic RingC=C Stretch1400 - 1600
Diaryl EtherC-O-C Stretch1200 - 1250
Aromatic AmineC-N Stretch1250 - 1335
Aryl BromideC-Br Stretch< 700

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

For a related compound, tris[(6-bromopyridin-2-yl)methyl]amine, X-ray diffraction analysis revealed a triclinic crystal system. Such studies provide valuable insights into bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the solid state. This information is crucial for understanding the physical properties of the material and for computational modeling studies.

Chromatographic Techniques for Separation and Purification Optimization

Chromatographic methods are essential for the separation, purification, and analytical assessment of this compound.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. For a compound like this compound, a typical mobile phase would be a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent such as ethyl acetate (B1210297) or methanol. The retention factor (Rf) value can be modulated by adjusting the polarity of the eluent. Visualization of the spots on the TLC plate is typically achieved under UV light.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification and purity analysis of the final compound. A reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (such as C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound is a key parameter for its identification and quantification. By developing a validated HPLC method, the purity of a sample of this compound can be accurately determined.

Column Chromatography is the standard method for the purification of multi-gram quantities of the compound. Based on the solvent system optimized by TLC, a silica (B1680970) gel column would be used to separate the desired product from any unreacted starting materials or byproducts.

Future Research Directions for 6 3 Bromophenoxy Pyridin 3 Amine in Chemical Biology

Design of Next-Generation 6-(3-Bromophenoxy)pyridin-3-amine Analogues with Tuned Reactivity

The inherent structure of this compound provides multiple avenues for chemical modification to fine-tune its reactivity and biological activity. The primary amino group, the bromine atom, and the pyridine (B92270) and phenyl rings are all amenable to chemical alteration. The design of next-generation analogues will likely focus on systematic modifications to probe structure-activity relationships (SAR) and enhance properties like target affinity, selectivity, and cell permeability.

Key strategies for analogue design include:

Modification of the Primary Amino Group: The amino group at the 3-position of the pyridine ring is a critical site for interaction with biological targets and a key handle for synthetic elaboration. Its basicity and nucleophilicity can be modulated by conversion to various amides, sulfonamides, or by N-alkylation. For example, acylation of the amino group can introduce new pharmacophores and alter the hydrogen bonding capacity of the molecule, which is often crucial for binding to the hinge region of protein kinases.

Substitution on the Phenyl Ring: The bromine atom on the phenoxy moiety serves as a useful synthetic handle for cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. Replacing the bromine with a variety of aryl, heteroaryl, or alkyl groups can significantly impact the molecule's steric and electronic properties. This allows for the exploration of different pockets within a target protein's binding site. Furthermore, the position and nature of the substituent on the phenyl ring can be varied to optimize van der Waals interactions and improve target selectivity.

The following table outlines potential modifications and their expected impact on the compound's properties:

Modification SitePotential ModificationRationale / Expected Impact
3-Amino GroupAcylation, Sulfonylation, N-AlkylationModulate basicity, introduce new pharmacophores, alter H-bonding
Bromine AtomSuzuki, Stille, Sonogashira couplingsIntroduce diverse substituents, explore new binding pockets
Phenyl RingIntroduction of other substituentsFine-tune electronic and steric properties, improve selectivity
Pyridine CoreSubstitution, replacement with other heterocyclesAlter geometry, modify H-bonding capacity, create novel scaffolds

Integration of this compound into Complex Molecular Systems

The structural features of this compound make it an attractive candidate for incorporation into larger, more complex molecular architectures, such as Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). These advanced therapeutic modalities offer the potential for enhanced efficacy and reduced side effects.

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. nih.gov The this compound scaffold can serve as the "warhead" that binds to the protein of interest (POI), particularly if the POI is a kinase. The primary amino group or a position on the phenyl ring (after modification) can be used as an attachment point for a chemical linker, which is then connected to a ligand for an E3 ligase (e.g., VHL or Cereblon). The inclusion of polar motifs like pyridine in PROTACs can improve their physicochemical properties, such as aqueous solubility and cell permeability. nih.gov

ADCs are targeted therapies consisting of a monoclonal antibody linked to a cytotoxic payload. If a derivative of this compound demonstrates potent cytotoxicity against cancer cells, it could be developed into an ADC payload. The antibody would target a tumor-specific antigen, delivering the cytotoxic agent directly to the cancer cells. The primary amino group provides a convenient handle for conjugation to the linker-antibody complex.

The successful integration of this compound into these complex systems will require careful design of the linker, including its length, rigidity, and attachment points, to ensure proper ternary complex formation (in the case of PROTACs) or efficient payload release (in the case of ADCs).

Advanced Computational Modeling for Novel Biological Target Identification

Advanced computational techniques, such as molecular docking and virtual screening, are powerful tools for identifying potential new biological targets for small molecules like this compound. actamedica.org These in silico methods can screen vast libraries of proteins to predict which ones are most likely to bind to the compound, thereby guiding experimental validation and expanding its known biological activities.

Molecular Docking simulations can be used to predict the binding pose and affinity of this compound and its virtual analogues within the binding sites of various proteins. By docking the compound against a panel of known kinase structures, for example, it is possible to predict its kinase selectivity profile and identify potential off-targets. This information is invaluable for designing more selective inhibitors.

Virtual Screening involves docking a library of compounds against a specific protein target or, conversely, docking a single compound against a library of protein structures. nih.gov A virtual library of this compound analogues can be generated computationally and screened against proteins implicated in various diseases. This approach can rapidly identify novel compound-target pairs that can be prioritized for experimental testing. For instance, screening against databases of human proteins could reveal unexpected targets in areas beyond oncology, such as neurodegenerative or inflammatory diseases.

The table below summarizes computational approaches and their potential applications for this compound:

Computational MethodApplicationPotential Outcome
Molecular DockingPredict binding mode and affinity against a panel of proteins.Identification of likely biological targets and prediction of selectivity.
Virtual ScreeningScreen virtual libraries of analogues against known protein targets.Discovery of new lead compounds for specific diseases.
Pharmacophore ModelingDevelop a 3D model of the key features required for activity.Guide the design of new analogues with improved potency.
Molecular DynamicsSimulate the dynamic behavior of the compound-protein complex.Assess the stability of the predicted binding mode over time.

Through these integrated approaches of rational design, synthetic innovation, and computational analysis, the full potential of the this compound scaffold in chemical biology and drug discovery can be realized.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(3-Bromophenoxy)pyridin-3-amine?

  • Methodological Answer : A key approach involves coupling reactions between bromophenol derivatives and pyridin-3-amine precursors. For example, palladium-catalyzed hydrogenation of nitro intermediates (e.g., reduction of 2-(3-bromophenoxy)-5-nitropyridine) yields the target amine . Another route uses nucleophilic aromatic substitution (SNAr) between 3-bromophenol and halogenated pyridines under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Optimizing stoichiometry and reaction time is critical to minimize byproducts like dehalogenated species .

Q. How can the purity and identity of this compound be verified?

  • Methodological Answer : Standard analytical techniques include:

  • NMR Spectroscopy : Confirm substitution patterns via characteristic aromatic proton splitting (e.g., para-substituted bromophenoxy groups show distinct coupling in 1H^1H NMR) .
  • HPLC-MS : Monitor purity (>95%) and detect trace impurities (e.g., residual solvents or unreacted intermediates) using reverse-phase C18 columns with acetonitrile/water gradients .
  • Elemental Analysis : Validate empirical formula consistency (e.g., C₁₁H₈BrN₂O requires C 46.67%, H 2.85%, Br 28.23%) .

Q. What are the recommended storage conditions for this compound?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent degradation via hydrolysis or photolysis. Desiccants (e.g., silica gel) are recommended due to moisture sensitivity, as brominated aromatics may undergo slow dehalogenation in humid environments .

Advanced Research Questions

Q. How can researchers address low yields in the coupling step during synthesis?

  • Methodological Answer : Low yields often stem from competing side reactions (e.g., oxidation of the amine group or incomplete SNAr). Strategies include:

  • Catalyst Optimization : Use Pd/C or CuI/1,10-phenanthroline systems to enhance coupling efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity (e.g., 30 min at 120°C vs. 12 hours conventionally) .
  • Protecting Groups : Temporarily protect the amine with Boc or Fmoc groups to prevent undesired side reactions during bromophenoxy substitution .

Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions or impurity profiles. Validate results via:

  • Dose-Response Curves : Ensure activity is concentration-dependent and reproducible across multiple plates .
  • Orthogonal Assays : Combine enzymatic (e.g., kinase inhibition) and cellular (e.g., apoptosis) assays to confirm mechanism .
  • Metabolite Profiling : Use LC-MS to rule out bioactivity from degradation products .

Q. How can computational modeling guide the design of this compound derivatives with improved selectivity?

  • Methodological Answer :

  • Docking Studies : Map the compound’s interaction with target proteins (e.g., kinases) using software like AutoDock Vina. Focus on bromophenoxy binding to hydrophobic pockets .
  • QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with activity data to predict optimal R-group modifications .
  • ADMET Prediction : Tools like SwissADME assess logP, solubility, and hERG liability early in optimization .

Q. What experimental approaches mitigate the compound’s photodegradation in biological assays?

  • Methodological Answer :

  • Light-Protected Assays : Use amber microplates or dark incubation chambers to minimize UV-induced decomposition .
  • Stabilizers : Add antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to buffer solutions .
  • Degradation Kinetics : Monitor stability via HPLC at timed intervals under assay conditions (e.g., pH 7.4, 37°C) .

Contradiction Analysis & Validation

Q. How to reconcile conflicting solubility data for this compound in DMSO vs. aqueous buffers?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or hydration states. Validate via:

  • Dynamic Light Scattering (DLS) : Detect aggregate formation in aqueous buffers that reduce apparent solubility .
  • Co-solvent Systems : Use DMSO-water gradients (e.g., 10% DMSO) to enhance solubility while maintaining biological compatibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.